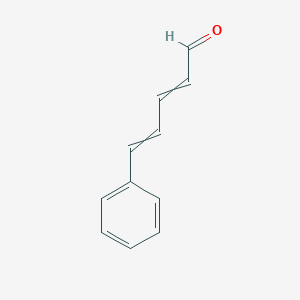

5-Phenylpenta-2,4-dienal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-phenylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-10H/b6-2+,9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTZBVTWSKWXMN-VDESZNBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13466-40-5 | |

| Record name | 2,4-Pentadienal, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentadienal, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-phenylpenta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Phenylpenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpenta-2,4-dienal is an α,β,γ,δ-unsaturated aldehyde featuring an extended π-conjugation system composed of a phenyl group, a diene, and a carbonyl group. This unique structural arrangement imparts a range of chemical properties and reactivity that make it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, along with detailed experimental protocols and an exploration of its relevance in drug discovery.

Chemical and Physical Properties

This compound, in its most stable (2E,4E) isomeric form, is a solid at room temperature. The extensive conjugation within the molecule dictates many of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of (2E,4E)-5-Phenylpenta-2,4-dienal

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O | [1][2] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 13466-40-5 | [1][2] |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal | [1] |

| Melting Point | 43 °C | [3] |

| Boiling Point | 301.1 °C (at 760 mmHg) | [2] |

| Density | 1.024 g/cm³ | [2] |

| Flash Point | 109.2 °C | [2] |

| Appearance | Clear Liquid or Solid | [4] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis

The primary and most classical method for synthesizing this compound is through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[5]

Synthesis Pathway: Claisen-Schmidt Condensation

The reaction proceeds via the formation of a nucleophilic enolate from acetaldehyde, which then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The subsequent β-hydroxy aldehyde intermediate readily undergoes dehydration, driven by the formation of the highly stable, extended conjugated system.[5]

Experimental Protocol: Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienal

This protocol is a representative procedure based on the Claisen-Schmidt condensation.

-

Reaction Setup: A solution of cinnamaldehyde (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: An aqueous solution of a base, such as sodium hydroxide (e.g., 10% w/v), is added, followed by the dropwise addition of acetaldehyde (1.1 equivalents).

-

Reaction: The mixture is stirred vigorously at a low temperature (0-5 °C) for a specified period (e.g., 2-4 hours), then allowed to warm to room temperature and stirred for an additional period (e.g., 24 hours).[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl). The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (2E,4E)-5-phenylpenta-2,4-dienal.

Chemical Reactivity

The reactivity of this compound is governed by its aldehyde functional group and the extended conjugated system, which provides multiple electrophilic sites for nucleophilic attack.

Overview of Reactive Sites

The molecule has three primary electrophilic sites: the carbonyl carbon (C1), the carbon at position 3 (C3), and the carbon at position 5 (C5). Nucleophilic attack can occur at any of these positions, with the outcome often depending on the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control).

Key Reactions

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. Selective oxidizing agents are preferred to avoid reactions with the diene system.[5]

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. Reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can achieve this transformation while preserving the conjugated double bonds.[5]

-

Michael (1,4-) Addition: As a potent Michael acceptor, this compound readily undergoes conjugate addition with soft nucleophiles. This is a key reaction in both synthetic and biological contexts.

Experimental Protocol: Michael Addition

This is a representative protocol for the Michael addition of a nucleophile to an α,β-unsaturated system.

-

Reaction Setup: To a solution of (2E,4E)-5-phenylpenta-2,4-dienal (1 equivalent) in a suitable solvent (e.g., acetonitrile), the Michael donor (e.g., phenylacetonitrile, 1.4 equivalents) is added.

-

Catalyst Addition: A catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents), is added to the mixture.

-

Reaction: The reaction is stirred at room temperature for a specified time (e.g., 1 hour) and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 1,4-addition product.

Spectroscopic Properties

The spectroscopic properties of this compound are characteristic of its highly conjugated structure.

Table 2: Spectroscopic Data for (2E,4E)-5-Phenylpenta-2,4-dienal and Analogues

| Technique | Feature | Typical Value/Range | Reference(s) |

| ¹H NMR | Aldehyde proton (CHO) | δ 9.5 - 10.2 ppm (d, J ≈ 7-8 Hz) | [5] |

| Olefinic protons | δ 5.8 - 7.6 ppm (m) | [5] | |

| Phenyl protons | δ 7.2 - 7.5 ppm (m) | [5] | |

| Vicinal coupling (³JHH) for trans C=C | 11 - 18 Hz | [5] | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~193 ppm | [7] |

| Olefinic & Aromatic carbons | ~127 - 153 ppm | [7] | |

| IR Spectroscopy | C=O stretch (conjugated aldehyde) | 1685 - 1665 cm⁻¹ | [5] |

| C=C stretch (conjugated diene) | 1640 - 1600 cm⁻¹ | [5] | |

| C-H bend (out-of-plane, phenyl) | 770 - 690 cm⁻¹ | [5] | |

| UV-Vis Spectroscopy | π → π* transition | Expected strong absorption in the UV-Vis region due to extensive conjugation. | [5] |

Applications in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, its core structure is present in or serves as a precursor to molecules with significant biological activity. The electrophilic nature of the α,β-unsaturated aldehyde moiety allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism of action for some drugs.

Derivatives of similar scaffolds have shown promise in various therapeutic areas:

-

Anticancer Activity: The 4-phenyl-2-quinolone scaffold, which can be conceptually derived from this compound, has been investigated for its antimitotic properties. For instance, certain 4-phenyl-2-quinolone derivatives have demonstrated potent antiproliferative activity against cancer cell lines like COLO205 and H460, with IC₅₀ values in the sub-micromolar range.[8] Other complex heterocyclic derivatives have shown cytotoxic effects against leukemia cell lines.[9]

-

Enzyme Inhibition: The structural motif is also found in compounds designed to inhibit specific enzymes. For example, derivatives of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine have been developed as potent inhibitors of dipeptidyl peptidase 4 (DPP-4), a target for the treatment of type 2 diabetes, with IC₅₀ values as low as 2.0 nM.

The synthetic accessibility and reactivity of this compound make it a versatile starting point for the synthesis of compound libraries for screening in drug discovery programs.

Workflow for Biological Screening

The general workflow for assessing the biological potential of new derivatives synthesized from this compound involves several key stages.

Conclusion

This compound is a molecule with rich and varied chemical properties stemming from its extended conjugated system and aldehyde functionality. Its straightforward synthesis via the Claisen-Schmidt condensation and its predictable reactivity make it a valuable tool for organic chemists. Furthermore, the biological activities observed in its derivatives highlight its potential as a foundational structure for the development of new therapeutic agents. This guide has provided a detailed technical overview intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.

References

- 1. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13466-40-5 | FP166368 [biosynth.com]

- 3. (2E,4E)-5-phenylpenta-2,4-dienal [stenutz.eu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 13466-40-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Paracyclophanylthiazoles with Anti-Leukemia Activity: Design, Synthesis, Molecular Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2E,4E)-5-phenylpenta-2,4-dienal

This technical guide provides an in-depth overview of (2E,4E)-5-phenylpenta-2,4-dienal, including its chemical identity, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

The compound with the systematic name (2E,4E)-5-phenylpenta-2,4-dienal is a polyunsaturated aldehyde.

-

IUPAC Name : (2E,4E)-5-phenylpenta-2,4-dienal[1]

-

Synonyms : 5-Phenylpenta-2,4-dienal, 5-phenyl-2,4-pentadienal

-

CAS Number : 13466-40-5

-

Molecular Formula : C₁₁H₁₀O

Physicochemical Properties

A summary of the key quantitative data for (2E,4E)-5-phenylpenta-2,4-dienal is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 158.20 g/mol | PubChem |

| Melting Point | 43 °C | Stenutz[2] |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Experimental Protocols

Detailed methodologies for the synthesis and reduction of (2E,4E)-5-phenylpenta-2,4-dienal are provided below.

3.1. Synthesis via Claisen-Schmidt Condensation

The primary synthetic route to (2E,4E)-5-phenylpenta-2,4-dienal is a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[1]

-

Reaction Principle : A base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the highly conjugated (2E,4E)-5-phenylpenta-2,4-dienal.[1]

-

Materials :

-

Cinnamaldehyde

-

Acetaldehyde

-

Base (e.g., Sodium Hydroxide)

-

Solvent (e.g., Ethanol, Water)

-

Acid for neutralization (e.g., Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Drying agent (e.g., Anhydrous Magnesium Sulfate)

-

-

Procedure :

-

Dissolve cinnamaldehyde in a suitable solvent such as ethanol in a reaction flask.

-

Prepare a solution of the base (e.g., sodium hydroxide) in water.

-

Cool the reaction flask in an ice bath.

-

Slowly add the acetaldehyde to the cinnamaldehyde solution.

-

Add the basic solution dropwise to the reaction mixture while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, continue stirring for a specified time to allow the reaction to proceed to completion.

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

3.2. Selective Reduction to (2E,4E)-5-phenylpenta-2,4-dien-1-ol

The aldehyde functional group in (2E,4E)-5-phenylpenta-2,4-dienal can be selectively reduced to a primary alcohol without affecting the conjugated diene system.[1]

-

Reaction Principle : A mild reducing agent is used to selectively reduce the aldehyde to an alcohol. A common method is the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride.

-

Materials :

-

(2E,4E)-5-phenylpenta-2,4-dienal

-

Sodium Borohydride (NaBH₄)

-

Cerium(III) Chloride (CeCl₃)

-

Solvent (e.g., Methanol)

-

Quenching solution (e.g., dilute Hydrochloric Acid)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

-

Procedure :

-

Dissolve (2E,4E)-5-phenylpenta-2,4-dienal and cerium(III) chloride in methanol in a reaction flask.

-

Cool the mixture in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to yield the desired alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol.

-

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the workflow for the synthesis and purification of (2E,4E)-5-phenylpenta-2,4-dienal.

References

Spectroscopic Profile of 5-phenylpenta-2,4-dienal: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis, materials science, and drug development. The guide presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for compound characterization and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some of this data is derived from experimental spectra, specific high-resolution data for this compound is not widely published. Therefore, some values are estimated based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |

| H1 (Aldehyde) | 9.5 - 9.7 | Doublet | ~7.5 |

| H2 | 6.2 - 6.4 | Doublet of Doublets | ~15.0, ~7.5 |

| H3 | 7.0 - 7.2 | Multiplet | - |

| H4 | 6.8 - 7.0 | Multiplet | - |

| H5 | 6.9 - 7.1 | Doublet | ~15.5 |

| Aromatic Protons | 7.2 - 7.6 | Multiplet | - |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C1 (C=O) | 193 - 195 |

| C2 | 128 - 130 |

| C3 | 150 - 152 |

| C4 | 129 - 131 |

| C5 | 145 - 147 |

| Aromatic C (quaternary) | 135 - 137 |

| Aromatic C-H | 127 - 131 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies

The IR spectrum is characterized by the presence of a conjugated aldehyde and aromatic functionalities.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (conjugated aldehyde) | 1665 - 1685 | Strong |

| C=C Stretch (alkene) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H Stretch (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C-H Stretch (aromatic and vinylic) | 3000 - 3100 | Medium |

| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀O |

| Molecular Weight | 158.20 g/mol |

| Predicted Major Fragments (m/z) | |

| 158 | [M]⁺ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 131 | [M-CHO]⁺ (Loss of formyl radical) |

| 129 | [C₁₀H₉]⁺ |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A small amount of the solid this compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a Nujol mull can be prepared by grinding a small amount of the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from any impurities on the GC column and then introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Biological Activity of 5-phenylpenta-2,4-dienal and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-phenylpenta-2,4-dienal is limited in the current scientific literature. This guide provides an in-depth overview of the biological activities of its parent compound, cinnamaldehyde, and its other close structural analogues. The information presented herein is intended to infer the potential therapeutic properties of this compound and to serve as a foundation for future research.

Introduction

This compound is an α,β-unsaturated aldehyde, extending the conjugated system of cinnamaldehyde by an additional vinyl group. This structural feature is significant as the biological activities of this class of compounds are often attributed to the electrophilic nature of the conjugated system, which can react with nucleophilic residues in biological macromolecules. Cinnamaldehyde, the major active component of cinnamon, has been extensively studied and shown to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will explore these activities as a predictive framework for the potential of this compound and its derivatives in drug discovery and development.

Anticancer Activity

Cinnamaldehyde and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor angiogenesis.

Quantitative Data on Anticancer Activity of Cinnamaldehyde Analogues

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | [1] |

| Cinnamaldehyde | MCF-7 (Breast Cancer) | 200 µg/mL (32.3% inhibition) | [1] |

| 2'-Hydroxycinnamaldehyde | SW620 (Colon Cancer) | - | [2] |

| Cinnamaldehyde Derivative (CB403) | - | - | [2] |

| Cinnamaldehyde-Chalcone Analogue (5n) | DU145 (Prostate Cancer) | 8.719 ± 1.8 µM | [3] |

| Cinnamaldehyde-Chalcone Analogue (5n) | SKBR-3 (Breast Cancer) | 7.689 µM | [3] |

| Cinnamaldehyde-Chalcone Analogue (5n) | HEPG2 (Liver Cancer) | 9.380 ± 1.6 µM | [3] |

Signaling Pathways in Anticancer Activity

The anticancer effects of cinnamaldehyde derivatives are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. A common mechanism is the induction of the intrinsic apoptotic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[3][4]

Antimicrobial Activity

Derivatives of cinnamaldehyde have shown broad-spectrum activity against various pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of cell membrane integrity and the inhibition of essential cellular processes.

Quantitative Data on Antimicrobial Activity of Cinnamaldehyde Analogues

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cinnamaldehyde-GA Schiff base | Staphylococcus aureus | 46 | [5] |

| Cinnamaldehyde-GA Schiff base | Escherichia coli | 375 | [5] |

| 4-Nitrocinnamaldehyde | Uropathogenic E. coli | 100 | |

| 4-Nitrocinnamaldehyde | Staphylococcus aureus | 100 | |

| α-Methyl cinnamaldehyde | Candida albicans | 50-100 | |

| trans-4-Methyl cinnamaldehyde | Candida albicans | 50-100 |

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anti-inflammatory Activity

The α,β-unsaturated carbonyl moiety present in this compound and its analogues is a key structural feature for their anti-inflammatory effects. These compounds can modulate inflammatory responses primarily through the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response.

Quantitative Data on Anti-inflammatory Activity of Phenylpropanoids

| Compound | Assay | Effect | IC50 Value | Reference |

| Pinoresinol | NO Production | Inhibition | 6.25 ± 0.42 µM | |

| Dendrocoumarin A | NO Production | Inhibition | 7.87 ± 0.67 µM | |

| 5-Hydroxyconiferaldehyde | PGE2 Production | Inhibition | - |

Signaling Pathways in Anti-inflammatory Activity

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cinnamaldehyde and its derivatives can inhibit this pathway by preventing IκB degradation.

Nrf2 Signaling Pathway: The transcription factor Nrf2 regulates the expression of antioxidant enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2, which then activates the antioxidant response element (ARE).

Experimental Protocol: Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., NF-κB p65, IκBα, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its close analogue, cinnamaldehyde, and other α,β-unsaturated aldehydes provides a strong basis for predicting its potential as a bioactive compound. The extended conjugation in this compound may enhance its reactivity and, consequently, its biological effects. Future research should focus on the direct evaluation of this compound and its novel derivatives for their anticancer, antimicrobial, and anti-inflammatory properties to validate the therapeutic potential suggested by its structural analogues. The experimental protocols and mechanistic pathways detailed in this guide offer a comprehensive framework for initiating such investigations.

References

- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]

- 2. WO2009101216A2 - Omega-cyclohexylalkan-1-oles and use thereof as antimicrobial actives to combat body odor - Google Patents [patents.google.com]

- 3. tdx.cat [tdx.cat]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Reactivity of the Aldehyde Group in 5-Phenylpenta-2,4-dienal: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Key Reactions, and Biological Potential of a Versatile α,β-Unsaturated Aldehyde

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 5-phenylpenta-2,4-dienal, a conjugated aldehyde of interest to researchers in organic synthesis, medicinal chemistry, and drug development. This document details key chemical transformations, including synthesis, oxidation, reduction, and nucleophilic additions, and explores the potential biological significance of this class of compounds.

Introduction

This compound is an α,β,γ,δ-unsaturated aldehyde characterized by a phenyl group conjugated to a five-carbon dienal system. The presence of the aldehyde functional group in conjugation with an extended π-system imparts a unique electronic character to the molecule, making the aldehyde group and the dienyl system susceptible to a variety of chemical transformations. The electrophilic nature of the carbonyl carbon is a key determinant of its reactivity, rendering it a target for nucleophilic attack.[1] This guide will systematically explore the principal reactions involving the aldehyde moiety of this compound.

Synthesis of this compound

The most common and classical method for the synthesis of this compound is the Claisen-Schmidt condensation , a type of crossed aldol condensation.[1] This reaction involves the base-catalyzed condensation of cinnamaldehyde with acetaldehyde.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Enolate Formation: A base, such as sodium hydroxide, abstracts an α-proton from acetaldehyde to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cinnamaldehyde.

-

Aldol Addition: This results in the formation of a β-hydroxy aldehyde intermediate.

-

Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated this compound.

Below is a diagram illustrating the logical workflow of the Claisen-Schmidt condensation for the synthesis of this compound.

Caption: Claisen-Schmidt condensation for this compound synthesis.

Key Reactions of the Aldehyde Group

The aldehyde group in this compound is a focal point for a range of chemical transformations.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-phenylpenta-2,4-dienoic acid. While strong oxidizing agents can be employed, selective methods are often preferred to avoid unwanted reactions with the conjugated diene system.

Experimental Protocol: Oxidation using Nickel(II) Catalyst

A reported effective system for the oxidation of aldehydes to carboxylic acids utilizes a nickel(II) salt as a catalyst with sodium hypochlorite (commercial bleach) as the terminal oxidant. This method is often performed under ambient conditions and can provide high yields.[1]

| Reagent/Parameter | Condition/Amount |

| This compound | 1 equivalent |

| Nickel(II) Chloride | Catalytic amount |

| Sodium Hypochlorite (aq) | Excess |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | Typically 1-4 hours |

Note: The reaction should be monitored by TLC for completion. Workup typically involves quenching the excess oxidant, extraction, and purification by chromatography or recrystallization.

Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2E,4E)-5-phenylpenta-2,4-dien-1-ol. The choice of reducing agent is critical to achieve chemoselectivity and avoid reduction of the carbon-carbon double bonds. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.

Experimental Protocol: Reduction using Sodium Borohydride

| Reagent/Parameter | Condition/Amount |

| This compound | 1 equivalent |

| Sodium Borohydride | 1.1 - 1.5 equivalents |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 minutes to 2 hours |

Note: The reaction is typically quenched with water or dilute acid, followed by extraction and purification.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles. A significant reaction in this class is the Michael addition , or 1,4-conjugate addition, to the α,β-unsaturated system. While the primary focus of this guide is the aldehyde group, it is important to note that in conjugated systems like this compound, nucleophilic attack can also occur at the β- or δ-positions.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹³C NMR | Resonances for the aldehyde carbon (around 193 ppm), vinylic carbons (128-155 ppm), and the phenyl group carbons. |

| ¹H NMR | A characteristic signal for the aldehyde proton (around 9.6 ppm) and signals in the vinylic region (6-8 ppm) for the protons of the dienal system and the phenyl group. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde at approximately 1680 cm⁻¹ and C=C stretching vibrations for the conjugated system. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol ). |

Biological Significance and Potential in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of α,β-unsaturated aldehydes, including its structural analog cinnamaldehyde, has been the subject of extensive research. These compounds are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The reactivity of the α,β-unsaturated aldehyde moiety is believed to be central to its biological effects. These compounds can act as Michael acceptors, reacting with nucleophilic residues in proteins, such as cysteine and histidine, thereby modulating the function of key cellular targets.

Potential Involvement in Signaling Pathways

Based on studies of related α,β-unsaturated aldehydes like cinnamaldehyde, it is plausible that this compound could modulate various signaling pathways. Two key pathways that are often implicated are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.

-

NF-κB Signaling: This pathway is a central regulator of inflammation and cell survival. Some α,β-unsaturated aldehydes have been shown to inhibit NF-κB signaling, potentially through the alkylation of key proteins in the pathway, leading to an anti-inflammatory response.

-

Nrf2 Signaling: This pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds can activate the Nrf2 pathway, leading to the expression of a battery of antioxidant and cytoprotective genes.

The following diagram illustrates a hypothetical model of how an α,β-unsaturated aldehyde like this compound might interact with these pathways.

Caption: Potential modulation of NF-κB and Nrf2 pathways by an α,β-unsaturated aldehyde.

It is crucial to emphasize that this is a generalized model based on the activity of structurally related compounds. Further experimental validation is required to confirm the specific effects of this compound on these and other signaling pathways.

Conclusion

The aldehyde group in this compound is a versatile functional group that participates in a variety of important chemical transformations. Its reactivity, governed by the conjugated π-system, allows for its conversion into other valuable chemical entities such as carboxylic acids and alcohols. While the specific biological roles of this compound are yet to be fully elucidated, its structural similarity to other biologically active α,β-unsaturated aldehydes suggests its potential as a modulator of key cellular signaling pathways. This makes it a compound of significant interest for further investigation in the fields of synthetic and medicinal chemistry. Researchers and drug development professionals are encouraged to explore the synthetic utility and biological potential of this intriguing molecule.

References

An In-Depth Technical Guide on the Electrophilic Nature of 5-Phenylpenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylpenta-2,4-dienal is a conjugated aldehyde with significant electrophilic character, rendering it a versatile tool in organic synthesis and a molecule of interest in the study of cellular signaling pathways. Its extended π-system, encompassing a phenyl ring, two carbon-carbon double bonds, and a carbonyl group, results in multiple electrophilic sites susceptible to nucleophilic attack. This guide provides a comprehensive overview of the electrophilic nature of this compound, including its reactivity in Michael additions, its potential role in modulating the Keap1-Nrf2 signaling pathway, and detailed experimental protocols for its synthesis and key reactions.

Introduction

The electrophilic reactivity of α,β-unsaturated carbonyl compounds is a cornerstone of organic chemistry, with wide-ranging applications in the synthesis of complex molecules and the development of therapeutic agents. This compound, as an extended conjugated system, presents a fascinating case study in electrophilicity. The delocalization of π-electrons across the molecule creates electron-deficient centers at the carbonyl carbon and the β- and δ-positions, making it a prime target for a variety of nucleophiles.[1] This inherent reactivity has been exploited in numerous synthetic transformations and is increasingly recognized for its potential to modulate biological processes through the covalent modification of proteins.

Electrophilic Reactivity and Reaction Mechanisms

The electrophilic nature of this compound is manifested in two primary reaction pathways: direct nucleophilic attack at the carbonyl carbon and conjugate addition (Michael addition) to the β- or δ-carbon.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of the aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles can directly attack this carbon, leading to the formation of a tetrahedral intermediate. This pathway is typical for strong, "hard" nucleophiles.

Conjugate Addition (Michael Addition)

The extended conjugation in this compound allows for 1,4- and 1,6-additions, also known as Michael additions. Soft nucleophiles, such as thiols and amines, preferentially attack the electron-deficient β- or δ-carbons. This reaction proceeds via the formation of a resonance-stabilized enolate intermediate. The regioselectivity of the Michael addition can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Quantitative Reactivity Data

While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively documented in publicly available literature, the reactivity of α,β-unsaturated aldehydes is generally quantifiable. The electrophilicity of these compounds can be assessed using methods like the kinetic glutathione (GSH) chemoassay, which determines second-order rate constants for the Michael addition of GSH.[2] For structurally similar α,β-unsaturated ketones, acrylates, and propiolates, these rate constants can span several orders of magnitude, indicating a strong dependence on the specific molecular structure.[2]

Computational chemistry provides another avenue for quantifying electrophilicity. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the global electrophilicity index (ω) can be calculated to predict the reactivity of Michael acceptors.[3] A lower LUMO energy generally corresponds to a higher electrophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O | [4][5] |

| Molecular Weight | 158.20 g/mol | [4][5][6] |

| Boiling Point | 301.1 °C | [4] |

| Density | 1.024 g/cm³ | [4] |

| Flash Point | 109.2 °C | [4] |

| XLogP3-AA | 2.5 | [5] |

Biological Significance: Covalent Modification of Keap1 and Activation of the Nrf2 Pathway

The electrophilic nature of α,β-unsaturated aldehydes like this compound has significant implications in biological systems. These compounds can act as covalent modifiers of proteins, particularly targeting the nucleophilic thiol groups of cysteine residues.[7] One of the most well-characterized targets of such electrophiles is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7]

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[8][9][10] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[11] However, in the presence of electrophiles, specific cysteine residues within Keap1 are covalently modified.[7][12] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[13] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][14]

The ability of fragrant unsaturated aldehydes, structurally related to this compound, to activate the Keap1/Nrf2 system has been demonstrated, suggesting a potential role for these compounds in cellular protection against oxidative stress.[14]

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes a typical base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound from cinnamaldehyde and acetaldehyde.[1]

Materials:

-

Cinnamaldehyde

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve sodium hydroxide in water in a round-bottom flask equipped with a stirring bar and cool the solution in an ice bath.

-

Add ethanol to the cooled NaOH solution and continue stirring.

-

Slowly add a solution of cinnamaldehyde in ethanol to the basic solution.

-

Add acetaldehyde dropwise to the reaction mixture while maintaining the temperature below 25 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Michael Addition of a Thiol to this compound

This protocol outlines a general procedure for the conjugate addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol or N-acetylcysteine)

-

Triethylamine (or another suitable base catalyst)

-

Dichloromethane (or another suitable solvent)

-

Round-bottom flask

-

Stirring bar

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add the thiol to the solution.

-

Add a catalytic amount of triethylamine to initiate the reaction.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or NMR spectroscopy.

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the product by column chromatography if necessary.

Conclusion

This compound serves as an exemplary model for understanding the electrophilic nature of extended conjugated systems. Its reactivity at both the carbonyl carbon and the vinylic carbons makes it a valuable synthon in organic chemistry. Furthermore, its potential to act as a covalent modifier of proteins, such as Keap1, highlights its relevance in the field of chemical biology and drug discovery. The ability to modulate the Keap1-Nrf2 signaling pathway opens up possibilities for the development of novel therapeutic agents that can bolster cellular defenses against oxidative stress. Further quantitative studies on the reactivity of this compound and its analogues will undoubtedly contribute to a deeper understanding of their chemical and biological properties.

References

- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]

- 2. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quantitative-characterization-of-the-global-electrophilicity-power-of-common-diene-dienophile-pairs-in-diels-alder-reactions - Ask this paper | Bohrium [bohrium.com]

- 4. This compound | 13466-40-5 | FP166368 [biosynth.com]

- 5. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 12. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury [thno.org]

- 13. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 14. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 5-Phenylpenta-2,4-dienal via Claisen-Schmidt Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated ketones and aldehydes.[1] This reaction involves a crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2] A key application of this reaction is the synthesis of 5-Phenylpenta-2,4-dienal, a valuable research chemical.[3] The extended π-conjugated system of this molecule makes it a subject of interest for applications in materials science and as a precursor for more complex molecules.[4]

This document provides a detailed protocol for the synthesis of this compound using a base-catalyzed Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde.[4]

Reaction Mechanism

The synthesis is achieved through a base-catalyzed crossed aldol condensation.[4] The mechanism proceeds through several key steps:

-

Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from acetaldehyde, resulting in a resonance-stabilized enolate ion.[4]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cinnamaldehyde, forming an alkoxide intermediate.[4]

-

Protonation: The alkoxide is protonated by a solvent molecule, such as ethanol or water, to yield a β-hydroxy aldehyde intermediate.[4]

-

Dehydration: Under the reaction conditions, the β-hydroxy aldehyde readily undergoes dehydration. This step is driven by the formation of a highly stable, extended conjugated system, yielding the final product, this compound.[4]

Caption: Reaction mechanism for the Claisen-Schmidt condensation.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Cinnamaldehyde

-

Acetaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Pipettes

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

Experimental Workflow

The overall experimental process from reaction setup to product isolation is outlined below.

Caption: General experimental workflow for synthesis.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve cinnamaldehyde in 95% ethanol.

-

Reagent Addition: While stirring the solution, slowly add acetaldehyde.

-

Catalysis: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed with occasional stirring for approximately 30 minutes to 1 hour.[5]

-

Isolation: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual NaOH, followed by a wash with a small amount of cold 95% ethanol to remove unreacted starting materials.[6]

-

Purification: Recrystallize the crude product from a minimum volume of hot ethanol to obtain the purified this compound.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Claisen-Schmidt synthesis of this compound and related compounds. Optimization of these conditions is crucial for maximizing yield and purity.[4]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

| Cinnamaldehyde | Acetaldehyde | NaOH | H₂O/Ethanol | Room Temp | 0.5-1 h | This compound | ~60-80 |

| Benzaldehyde | Acetone | NaOH | Ethanol | Room Temp | 20 min | Dibenzalacetone | ~90 |

| Cinnamaldehyde | 1-Acetonaphthone | NaOH | H₂O/Ethanol | Room Temp | N/A | 1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one | 61.97[4] |

| Benzaldehyde | Cyclohexanone | Mo10V2/SiO2 | Solvent-free | 50 °C | 10 min | 2,6-bis-benzylidenecyclohexanone | 98[7] |

Product Characteristics:

| Property | Value |

| Chemical Formula | C₁₁H₁₀O[8][9][10] |

| Molecular Weight | 158.20 g/mol [8][9][10] |

| Appearance | Yellow solid / Clear Liquid[9][11] |

| IUPAC Name | (2E,4E)-5-phenylpenta-2,4-dienal[10] |

| Boiling Point | 301.1 °C[8] |

| Density | 1.024 g/cm³[8] |

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound | 13466-40-5 [chemicalbook.com]

- 4. This compound | 13466-40-5 | Benchchem [benchchem.com]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. scispace.com [scispace.com]

- 8. This compound | 13466-40-5 | FP166368 [biosynth.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. This compound | C11H10O | CID 6437819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Template-Directed Selective Photodimerization Reactions of 5-Arylpenta-2,4-dienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Base-Catalyzed Synthesis of 5-Phenylpenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the base-catalyzed synthesis of 5-Phenylpenta-2,4-dienal, a valuable intermediate in organic synthesis. The synthesis is achieved via a Claisen-Schmidt condensation reaction between cinnamaldehyde and acetaldehyde. This protocol outlines the reaction mechanism, detailed experimental procedures, and comprehensive analytical data, including nuclear magnetic resonance (NMR) spectroscopy, to ensure reproducible and efficient synthesis.

Introduction

This compound is a conjugated aldehyde with significant applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. The extended conjugation in its structure makes it a versatile substrate for various organic transformations. The most common and efficient method for its synthesis is the Claisen-Schmidt condensation, a type of crossed aldol condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this case, cinnamaldehyde reacts with acetaldehyde in the presence of a base catalyst.

The reaction proceeds through the formation of an enolate ion from acetaldehyde, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to form the stable, highly conjugated this compound.[2]

Reaction Mechanism and Experimental Workflow

The base-catalyzed synthesis of this compound from cinnamaldehyde and acetaldehyde follows a well-established Claisen-Schmidt condensation mechanism. The process can be visualized as a three-step sequence: enolate formation, nucleophilic attack, and dehydration.

Experimental Protocols

This protocol is adapted from established procedures for Claisen-Schmidt condensations, specifically the synthesis of cinnamaldehyde, and is optimized for the synthesis of this compound.[3][4][5]

Materials:

-

Cinnamaldehyde (98%)

-

Acetaldehyde (30% solution in water)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Methanol

-

Glacial Acetic Acid

-

Distilled Water

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 13.2 g (0.1 mol) of cinnamaldehyde in 70 mL of methanol.[5]

-

Base Addition: Prepare a solution of 4.0 g (0.1 mol) of sodium hydroxide in a minimum amount of water and add it to the flask. Cool the mixture to 10°C using an ice bath.[3][5]

-

Acetaldehyde Addition: Slowly add 14.7 g (0.1 mol) of a 30% acetaldehyde solution to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 20°C.[3][4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The solution will gradually darken to a deep yellow or orange color.[3]

-

Neutralization and Extraction: Pour the reaction mixture into a beaker containing 200 mL of water. Neutralize the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).[3]

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 118-120°C at 1 mmHg.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| Cinnamaldehyde | C₉H₈O | 132.16 | 13.2 | 0.1 |

| Acetaldehyde | C₂H₄O | 44.05 | 4.4 (in solution) | 0.1 |

| Sodium Hydroxide | NaOH | 40.00 | 4.0 | 0.1 |

| This compound | C₁₁H₁₀O | 158.20 | - | - |

Table 2: Spectroscopic Data for (2E,4E)-5-Phenylpenta-2,4-dienal

| Nucleus | Chemical Shift (δ, ppm) |

| ¹³C NMR | 193.5 (C=O), 152.0, 144.5, 135.8, 130.8, 129.5, 129.0, 127.5 |

Signaling Pathway Diagram (Reaction Mechanism)

The detailed mechanism of the base-catalyzed aldol condensation is depicted below.

Discussion

The synthesis of this compound via the Claisen-Schmidt condensation of cinnamaldehyde and acetaldehyde is an efficient and straightforward method. The reaction conditions outlined in this protocol are based on similar successful syntheses and are expected to provide a good yield of the desired product. Key to the success of this reaction is the slow addition of acetaldehyde to the basic solution of cinnamaldehyde to minimize the self-condensation of acetaldehyde. The reaction progress can be monitored by thin-layer chromatography (TLC). Purification by vacuum distillation is crucial to obtain a high-purity product. The provided ¹³C NMR data serves as a reference for product characterization. It is highly recommended that researchers acquire a ¹H NMR spectrum to fully confirm the structure and stereochemistry of the synthesized this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Acetaldehyde is volatile and flammable.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Purification of 5-Phenylpenta-2,4-dienal by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylpenta-2,4-dienal is a valuable intermediate in organic synthesis, utilized in the formation of various heterocyclic compounds and as a building block for more complex molecules. Its conjugated system makes it a useful model compound for studying certain chemical reactions. Following its synthesis, typically via a Claisen-Schmidt condensation, purification is essential to remove unreacted starting materials and byproducts. This document provides a detailed protocol for the purification of this compound using column chromatography, a standard and effective technique for isolating compounds of interest from a mixture.

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is commonly achieved through a base-catalyzed crossed aldol condensation, specifically a Claisen-Schmidt condensation, between cinnamaldehyde and acetaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cinnamaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration, driven by the formation of a highly conjugated system, to yield the final this compound product.[1]

References

Application Notes and Protocols for GC-MS Analysis of 5-Phenylpenta-2,4-dienal Reaction Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, reaction, and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Phenylpenta-2,4-dienal and its reaction products. The methodologies are designed to offer robust and reproducible results for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a conjugated aldehyde with a versatile chemical structure, making it a valuable starting material for the synthesis of a variety of organic compounds. Its extended π-system and reactive aldehyde group allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic additions. The analysis of the resulting products is crucial for reaction monitoring, yield determination, and impurity profiling. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.

Synthesis of this compound via Claisen-Schmidt Condensation

The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation between cinnamaldehyde and acetaldehyde in the presence of a base.[1][2] This crossed aldol condensation reaction can yield quantitative results under optimized conditions.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cinnamaldehyde (1 equivalent) in ethanol.

-

Reagent Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mol%).

-

Acetaldehyde Addition: While stirring vigorously, add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals, quenching with a dilute acid, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by GC-MS.

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reactions of this compound and GC-MS Analysis Protocols

The diverse reactivity of this compound allows for the synthesis of various derivatives. The following sections detail the experimental protocols for key reactions and the subsequent GC-MS analysis of the products.

Oxidation to 5-Phenylpenta-2,4-dienoic Acid

The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid, yielding 5-phenylpenta-2,4-dienoic acid. Catalytic methods are often preferred to preserve the conjugated diene system. One effective method utilizes nickel(II) salts as catalysts with sodium hypochlorite (bleach) as the oxidant, which can provide high yields.[1]

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a nickel(II) salt (e.g., NiCl₂·6H₂O, 5 mol%).

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) to the reaction mixture while monitoring the temperature.

-

Reaction Monitoring: Follow the disappearance of the starting material and the formation of the product by GC-MS. For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is necessary prior to GC-MS injection.

-

Derivatization (Silylation):

-

Take an aliquot of the reaction mixture and evaporate the solvent.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60-70°C for 30 minutes.

-

Inject the derivatized sample into the GC-MS.

-

-

Work-up and Purification: Upon completion, quench the reaction with sodium sulfite, acidify with dilute HCl, and extract the product with ethyl acetate. The crude acid can be purified by recrystallization.

| Reactant | Product | Catalyst | Oxidant | Solvent | Yield |

| This compound | 5-Phenylpenta-2,4-dienoic acid | NiCl₂·6H₂O | NaOCl | Acetonitrile | High (Specific yield data not available in the provided search results) |

Michael Addition of Thiols

The α,β-unsaturated system in this compound is susceptible to Michael addition by nucleophiles such as thiols. This reaction is a powerful tool for the formation of carbon-sulfur bonds. The analysis of thiol adducts by GC-MS often requires derivatization to enhance volatility and chromatographic performance.

-

Reaction Setup: Dissolve this compound (1 equivalent) and a thiol (e.g., thiophenol, 1.1 equivalents) in a suitable solvent like methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Monitor the reaction by GC-MS. Derivatization of the unreacted thiol and the product may be necessary.

-

Derivatization (with Phenyl Vinyl Sulfone - PVS):

-

To an aliquot of the reaction mixture, add PVS as a derivatizing agent and DMAP as a catalyst.

-

Allow the derivatization reaction to proceed to completion. Studies on similar thiols show conversions above 99%.[3]

-

Analyze the derivatized sample by GC-MS.

-

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure and purify the product by column chromatography.

| Reactant | Nucleophile | Product | Derivatizing Agent | Conversion of Thiol |

| This compound | Thiophenol | Michael Adduct | Phenyl Vinyl Sulfone | >99% (based on analogous reactions)[3][4][5] |

Reaction with Grignard Reagents

Grignard reagents readily add to the carbonyl group of this compound to form secondary alcohols after an acidic workup. This reaction is a fundamental C-C bond-forming reaction in organic synthesis.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Grignard Reagent Addition: Cool the solution to 0°C and slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise.

-

Reaction Monitoring: Monitor the reaction by quenching aliquots with saturated aqueous ammonium chloride and analyzing the organic layer by GC-MS.

-

Work-up: After the reaction is complete, carefully quench the reaction mixture with saturated aqueous NH₄Cl.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.

| Reactant | Grignard Reagent | Product |

| This compound | Methylmagnesium Bromide | 6-Phenyl-hexa-3,5-dien-2-ol |

(Specific yield data for this reaction was not available in the provided search results.)

GC-MS Analysis Protocol

A general GC-MS protocol for the analysis of this compound and its reaction products is provided below. This protocol may require optimization based on the specific analytes and instrumentation.

Instrumental Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless or split mode, depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MSD Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Quantitative Analysis:

For quantitative analysis, an internal standard (IS) method is recommended for improved accuracy and precision.[6][7][8]

-

Internal Standard Selection: Choose an internal standard that is chemically similar to the analytes of interest but does not co-elute with any components in the sample. A common choice for non-polar to semi-polar compounds is a stable, deuterated analog or a compound with a similar structure and boiling point (e.g., triphenylmethane).

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.

-

Sample Preparation: Add a known amount of the internal standard to the sample prior to any work-up or derivatization steps.

-

Analysis: Analyze the calibration standards and samples using the established GC-MS method.

-

Data Processing: Determine the peak areas of the analyte(s) and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration of the analyte in the samples.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the analysis of this compound reaction products.

Caption: Synthesis and Key Reactions of this compound.

Caption: General Experimental Workflow for GC-MS Analysis.

References

- 1. This compound | 13466-40-5 | Benchchem [benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. syxbsyjg.com [syxbsyjg.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Characterization of Thiols in Fossil Fuels by Michael Addition Reaction Derivatization and Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diels-Alder Reaction of 5-Phenylpenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This application note provides a detailed overview and experimental protocols for the use of 5-Phenylpenta-2,4-dienal as a conjugated diene in Diels-Alder reactions. The presence of the phenyl group and the aldehyde functionality in this compound offers a versatile scaffold for the synthesis of complex cyclohexene derivatives, which are valuable intermediates in medicinal chemistry and drug development. The electron-donating nature of the phenyl group can influence the reactivity and regioselectivity of the cycloaddition, making it an interesting substrate for investigation.